Hydrogen cyanide; tetraethylammonium
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Overview
Description
Hydrogen cyanide; tetraethylammonium is an organic compound with the formula (C₂H₅)₄NCN. It is a quaternary ammonium salt of cyanide and is known for its colorless, deliquescent solid form that is soluble in polar organic media . This compound is used in various chemical syntheses, particularly in the formation of cyanometallates .
Preparation Methods
Hydrogen cyanide; tetraethylammonium is typically prepared by ion exchange from tetraethylammonium bromide . The process involves the reaction of tetraethylammonium bromide with a cyanide source, resulting in the formation of tetraethylammonium cyanide. This method is efficient and commonly used in laboratory settings .
Chemical Reactions Analysis
Hydrogen cyanide; tetraethylammonium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanide ion acts as a nucleophile.
Addition Reactions: It is used in 1,4-addition reactions to enones, catalyzed by scandium(III) triflate, to yield β-cyanoketones.
Complex Formation: It is involved in the synthesis of various cyanometalate complexes.
Common reagents used in these reactions include scandium(III) triflate and diethylazodicarboxylate (DEAD) . The major products formed from these reactions are often cyanometalate complexes and β-cyanoketones .
Scientific Research Applications
Hydrogen cyanide; tetraethylammonium has several scientific research applications:
Mechanism of Action
The mechanism of action of hydrogen cyanide; tetraethylammonium involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action is due to the positively charged quaternary ammonium ion, which interferes with the normal function of these channels and receptors .
Comparison with Similar Compounds
Hydrogen cyanide; tetraethylammonium can be compared with other quaternary ammonium salts such as:
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium cyanide
- Ammonium cyanide
- Guanidinium cyanide
These compounds share similar properties but differ in their specific applications and reactivity. For example, tetraethylammonium chloride and bromide are more commonly used as phase-transfer catalysts, while tetraethylammonium cyanide is specifically used for cyanation reactions .
This compound is unique in its ability to form stable cyanometalate complexes and its specific use in blocking ion channels, making it a valuable compound in both chemical synthesis and biological research .
Properties
Molecular Formula |
C9H21N2+ |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
formonitrile;tetraethylazanium |
InChI |
InChI=1S/C8H20N.CHN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;1H/q+1; |
InChI Key |
FNJBNCJSJSYYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.C#N |
Origin of Product |
United States |
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